Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide
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Overview
Description
Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide is a chemical compound known for its unique structure and properties. It is a member of the organoboron family, which are compounds containing carbon-boron bonds. This compound is particularly notable for its stability and reactivity, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide typically involves the reaction of 3-methyl-4-(trifluoromethyl)-1H-pyrazole with a boron-containing reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The industrial process also incorporates advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids or esters.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Borane derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide involves its ability to act as a boron source in various chemical reactions. The boron atom in the compound can form stable bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of complex molecules. The compound’s reactivity is attributed to the electron-withdrawing effects of the trifluoromethyl groups, which enhance the electrophilicity of the boron atom .
Comparison with Similar Compounds
Similar Compounds
Potassium 4-methoxyphenyltrifluoroborate: Used in similar cross-coupling reactions but has different substituents on the aromatic ring.
Potassium 4-(trifluoromethyl)phenyltrifluoroborate: Another trifluoroborate compound with a different aromatic structure.
Uniqueness
Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide is unique due to its pyrazole ring structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. The presence of both trifluoromethyl and pyrazole groups makes it particularly valuable in synthesizing complex organic molecules .
Properties
Molecular Formula |
C5H4BF6KN2 |
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Molecular Weight |
256.00 g/mol |
IUPAC Name |
potassium;trifluoro-[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide |
InChI |
InChI=1S/C5H4BF6N2.K/c1-2-3(5(7,8)9)4(14-13-2)6(10,11)12;/h1H3,(H,13,14);/q-1;+1 |
InChI Key |
FPTLNKIGSRBFCE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C(=NN1)C)C(F)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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